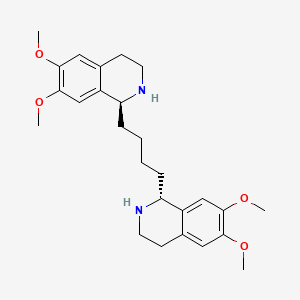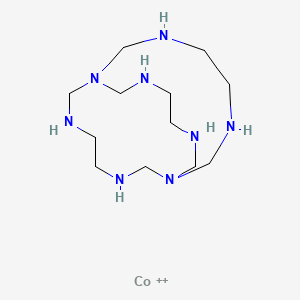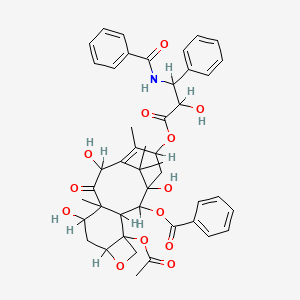
Bisobrin
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bisobrin involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bisobrin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, die möglicherweise seine biologische Aktivität verändern.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, was die Eigenschaften der Verbindung verändern kann.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, die zur Herstellung von Derivaten mit unterschiedlichen Aktivitäten verwendet werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen zu halogenierten oder alkylierten Derivaten führen können.
Wissenschaftliche Forschungsanwendungen
Bisobrin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung thrombolytischer Mechanismen und zur Entwicklung neuer Antikoagulanzien.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die an Thrombose und Hämostase beteiligt sind.
Medizin: Potenzielles Therapeutikum zur Behandlung thrombotischer Erkrankungen wie tiefer Venenthrombose und Lungenembolie.
Industrie: Kann bei der Entwicklung von diagnostischen Tests und therapeutischen Formulierungen eingesetzt werden, die auf thrombotische Erkrankungen abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Einflussnahme auf das thrombolytische System. Es fördert den Abbau von Blutgerinnseln (Thrombolyse), indem es die Aktivität von Plasminogenaktivatoren verstärkt, die Plasminogen in Plasmin umwandeln, ein Enzym, das Fibringerinnsel abbaut . Dieser Mechanismus umfasst molekulare Zielstrukturen wie Plasminogen und seine Aktivatoren sowie Signalwege im Zusammenhang mit der Fibrinolyse.
Ähnliche Verbindungen:
Streptokinase: Ein bakterielles Enzym, das als thrombolytisches Mittel verwendet wird.
Urokinase: Ein menschliches Enzym, das ebenfalls die Thrombolyse fördert.
Gewebs-Plasminogen-Aktivator (tPA): Ein Protein, das am Abbau von Blutgerinnseln beteiligt ist.
Vergleich:
Einzigartigkeit: this compound ist in seiner synthetischen Herkunft und seiner spezifischen molekularen Struktur einzigartig, was im Vergleich zu natürlich vorkommenden thrombolytischen Wirkstoffen Vorteile in Bezug auf Stabilität und Spezifität bieten kann.
Wirksamkeit: Obwohl this compound in seiner Funktion anderen thrombolytischen Wirkstoffen ähnelt, ermöglicht seine synthetische Natur potenzielle Modifikationen, um seine Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren.
Wirkmechanismus
Bisobrin exerts its effects by influencing the thrombolytic system. It promotes the breakdown of blood clots (thrombolysis) by enhancing the activity of plasminogen activators, which convert plasminogen to plasmin, an enzyme that degrades fibrin clots . This mechanism involves molecular targets such as plasminogen and its activators, and pathways related to fibrinolysis.
Vergleich Mit ähnlichen Verbindungen
Streptokinase: A bacterial enzyme used as a thrombolytic agent.
Urokinase: A human enzyme that also promotes thrombolysis.
Tissue Plasminogen Activator (tPA): A protein involved in the breakdown of blood clots.
Comparison:
Uniqueness: Bisobrin is unique in its synthetic origin and specific molecular structure, which may offer advantages in terms of stability and specificity compared to naturally occurring thrombolytic agents.
Efficacy: While similar in function to other thrombolytic agents, this compound’s synthetic nature allows for potential modifications to enhance its efficacy and reduce side effects.
Eigenschaften
IUPAC Name |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSPLIJDCJRGR-SZPZYZBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22407-74-5 | |
| Record name | Bisobrin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BISOBRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW9075C08O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(7-methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]acetamide](/img/structure/B1229370.png)
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)



![2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229386.png)
![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)
![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)



